2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester
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Overview
Description
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester is a complex organic compound with the molecular formula C22H31BN2O5S . It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a thiazole ring, a boronic acid pinacol ester group, and a tert-butoxycarbonyl (BOC) protected amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronic acid pinacol ester group. The final step involves the protection of the amine group with a BOC group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the boronic ester group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .
Scientific Research Applications
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds through a palladium-catalyzed process . The thiazole ring and BOC-protected amine also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-4-boronic acid pinacol ester
- 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-6-boronic acid pinacol ester
Uniqueness
The presence of the BOC-protected amine also adds to its versatility in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZZHVWRNFYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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